molecular formula C16H16F2O2 B14758103 2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol

2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol

Cat. No.: B14758103
M. Wt: 278.29 g/mol
InChI Key: SXTWETHTKRZMAQ-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to a phenyl ring, which is further connected to a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate by reacting benzyl alcohol with a suitable halogenated phenyl compound under basic conditions.

    Introduction of Fluorine Atoms: The next step involves the introduction of fluorine atoms at the 2 and 4 positions of the phenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Formation of the Propan-2-ol Moiety: The final step involves the formation of the propan-2-ol moiety by reacting the fluorinated benzyloxy intermediate with a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and fluorine atoms play a crucial role in modulating the compound’s binding affinity and specificity. The propan-2-ol moiety may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Benzyloxy)-2-fluorophenyl)propan-2-ol: Similar structure but with only one fluorine atom.

    2-(3-(Benzyloxy)-4-fluorophenyl)propan-2-ol: Similar structure but with the fluorine atom at a different position.

    2-(3-(Benzyloxy)phenyl)propan-2-ol: Lacks fluorine atoms.

Uniqueness

2-(3-(Benzyloxy)-2,4-difluorophenyl)propan-2-ol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the benzyloxy group and the difluorophenyl moiety provides a distinct structural framework that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C16H16F2O2

Molecular Weight

278.29 g/mol

IUPAC Name

2-(2,4-difluoro-3-phenylmethoxyphenyl)propan-2-ol

InChI

InChI=1S/C16H16F2O2/c1-16(2,19)12-8-9-13(17)15(14(12)18)20-10-11-6-4-3-5-7-11/h3-9,19H,10H2,1-2H3

InChI Key

SXTWETHTKRZMAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)F)O

Origin of Product

United States

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